molecular formula C5H11NO2 B3191998 Pentanal, 5-hydroxy-, oxime CAS No. 60222-90-4

Pentanal, 5-hydroxy-, oxime

Cat. No.: B3191998
CAS No.: 60222-90-4
M. Wt: 117.15 g/mol
InChI Key: YWEKQYZNCOGVBB-UHFFFAOYSA-N
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Description

Contextual Significance of Oxime Functionalities in Organic Chemistry Research

The oxime functional group (C=N-OH) is a versatile and important moiety in organic chemistry. rsc.orgresearchgate.net Oximes are known for their high hydrolytic stability compared to imines, a property attributed to the electron-donating effect of the oxygen lone pair which reduces the electrophilicity of the carbon atom. nih.gov This stability makes them valuable in bioconjugation chemistry. nih.gov

Oximes serve as crucial intermediates in a variety of organic transformations. researchgate.netnih.gov They can be readily prepared through the condensation of aldehydes or ketones with hydroxylamine (B1172632). nih.govwikipedia.org Key reactions involving oximes include:

Beckmann Rearrangement: Under acidic conditions, oximes can rearrange to form amides or nitriles. smolecule.com

Reduction: Oximes can be reduced to primary amines using agents like lithium aluminum hydride or sodium borohydride. smolecule.com

Cyclization Reactions: The oxime group can participate in the formation of various heterocyclic compounds such as isoxazolines, isoxazoles, and pyridines. smolecule.comnih.gov

Furthermore, oximes and their derivatives have been investigated for a wide range of applications, including roles in medicine, agriculture, and materials science. rsc.orgnumberanalytics.com The ability of the oxime group to coordinate with metal ions also makes it significant in coordination chemistry. rsc.orgwikipedia.org

Importance of Hydroxyl-Functionalized Aliphatic Compounds in Synthetic Methodologies

Hydroxyl-functionalized aliphatic compounds are fundamental building blocks in organic synthesis due to the versatile reactivity of the hydroxyl group. cjps.orgnih.gov The -OH group can act as a nucleophile, a proton donor, and can be converted into a good leaving group, enabling a wide array of chemical transformations. nih.gov

The presence of a hydroxyl group in an aliphatic chain allows for:

Functional Group Interconversion: The hydroxyl group can be oxidized to aldehydes, ketones, or carboxylic acids, or it can be substituted to introduce other functionalities. smolecule.com

Formation of Esters and Ethers: Reactions with carboxylic acids or their derivatives, and with alkyl halides, respectively, are common synthetic strategies. cjps.org

Hydrogen Bonding: The ability to form hydrogen bonds influences the physical properties of the molecule, such as solubility and boiling point, and can direct the stereochemical outcome of reactions.

Post-Polymerization Functionalization: In polymer chemistry, pendant hydroxyl groups on aliphatic polyester (B1180765) backbones serve as reactive sites for further modification, allowing for the creation of functionalized biomaterials. researchgate.net

The strategic placement of hydroxyl groups in aliphatic compounds is crucial for the synthesis of complex molecules, including pharmaceuticals and natural products.

Research Landscape and Emerging Areas for Pentanal, 5-hydroxy-, oxime

Current research involving this compound primarily focuses on its utility as a synthetic intermediate. smolecule.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive oxime moiety, makes it a candidate for constructing more complex molecular architectures, particularly heterocyclic compounds. smolecule.com

Emerging areas of interest for this compound and its analogs include:

Coordination Chemistry: The ability of the oxime group to form stable complexes with metal ions suggests potential applications in catalysis or as ligands in coordination compounds. smolecule.comwikipedia.org

Materials Science: As a bifunctional monomer, it could potentially be used in the synthesis of specialized polymers with tailored properties.

Biological Research: While specific studies on the biological activity of this compound are limited, related oxime-containing molecules have shown a range of biological activities, including antimicrobial and antioxidant properties. This suggests that this compound could be a lead compound for further investigation in medicinal chemistry. smolecule.com

The synthesis of this compound is typically achieved through a two-step process: the hydroxylation of pentanal to form 5-hydroxypentanal (B1214607), followed by the reaction of the intermediate with hydroxylamine hydrochloride. smolecule.com

Historical Perspectives and Foundational Studies of Analogous Compounds

The study of oximes dates back to the 19th century. numberanalytics.com Foundational work established their synthesis from aldehydes and ketones with hydroxylamine and explored their basic reactivity. wikipedia.org A significant early discovery was the Beckmann rearrangement, a reaction that has since become a cornerstone of organic synthesis for the production of amides and lactams.

Research on analogous hydroxy-functionalized oximes has provided valuable insights. For instance, studies on the atmospheric reactions of n-alkanes have identified compounds like 4-hydroxypentanal (B3052742) (an isomer of 5-hydroxypentanal) as products, which are subsequently detected as their oxime derivatives. researchgate.net This highlights the stability and utility of the oxime functionality for analytical purposes.

Furthermore, the study of α-hydroxy oximes has been an area of interest, with methods developed for their synthesis from aliphatic nitro compounds. acs.org Recent research has also explored the photochemical synthesis of α-tertiary hydroxy oximes, demonstrating the ongoing development of new synthetic methods for this class of compounds. sioc.ac.cn These foundational and ongoing studies on analogous compounds provide a broader context for understanding the potential reactivity and applications of this compound.

Detailed Research Findings

Synthesis and Chemical Properties

This compound is synthesized from 5-hydroxypentanal through a condensation reaction with hydroxylamine. smolecule.com The parent aldehyde, 5-hydroxypentanal, can be prepared by the hydration of 2,3-dihydropyran in the presence of an acid catalyst. orgsyn.org

The chemical reactivity of this compound is characterized by the interplay of its two functional groups. smolecule.com The oxime group can undergo reactions such as the Beckmann rearrangement to form amides or reduction to yield amines. smolecule.com The hydroxyl group can participate in nucleophilic substitution and oxidation reactions. smolecule.com The proximity of these two groups can also lead to intramolecular cyclization reactions under certain conditions. smolecule.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H11NO2 smolecule.com
IUPAC Name5-(Hydroxyimino)pentan-1-ol
CAS Number60222-90-4 chemspider.com

This table is interactive. Click on the headers to sort.

Comparison with Analogous Compounds

The properties of this compound can be better understood by comparing it to structurally related compounds.

Table 2: Comparison of this compound with Analogous Compounds

CompoundKey DifferenceImpact on PropertiesSource
Pentanal OximeLacks the 5-hydroxy groupLower polarity and reduced hydrogen-bonding capacity.
Hexanal (B45976) OximeLonger carbon chainHigher synthetic yields have been reported for hexanal oxime (74%) compared to pentanal oxime (29%), potentially due to lower volatility.
3-Phenylpropanal OximeContains an aryl group instead of the hydroxyl groupThe 5-hydroxy group in this compound enhances polarity and may influence solubility and reactivity in aqueous environments compared to aryl derivatives.

This table is interactive. Explore the data for more insights.

Compound Names Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxyiminopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-5-3-1-2-4-6-8/h4,7-8H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEKQYZNCOGVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Optimization for Pentanal, 5 Hydroxy , Oxime

Preparative Routes to 5-Hydroxypentanal (B1214607) Precursor

Hydroxylation Reactions of Pentanal

Direct hydroxylation of pentanal at the terminal C-5 position represents a theoretically straightforward approach to 5-hydroxypentanal. This method involves the targeted insertion of a hydroxyl (-OH) group onto the terminal methyl group of the pentanal molecule. However, this transformation is synthetically challenging in practice. The primary difficulty lies in achieving high regioselectivity. Pentanal possesses multiple C-H bonds, and the aldehyde functional group is susceptible to oxidation under many conditions that would also promote hydroxylation. ncert.nic.in Standard oxidizing agents often lack the specificity to target the unactivated terminal methyl group over the more reactive C-H bonds closer to the aldehyde or the aldehyde group itself. While certain enzymatic systems, such as cytochrome P-450 hydroxylases, can perform such selective hydroxylations in biological contexts, these methods are not typically scalable for preparative organic synthesis.

Alternative Synthetic Pathways to the Aldehyde Intermediate

Given the challenges of direct hydroxylation, alternative and more reliable synthetic routes are predominantly employed for the preparation of 5-hydroxypentanal.

A highly effective and well-documented method is the acid-catalyzed hydrolysis of 2,3-dihydropyran. orgsyn.orgstackexchange.com In this reaction, the vinyl ether functionality of 2,3-dihydropyran undergoes hydration, leading to a ring-opening that forms the desired 5-hydroxypentanal. orgsyn.org The reaction is typically carried out in an aqueous medium with a catalytic amount of a strong acid, such as hydrochloric acid. orgsyn.org

Another viable pathway involves the dehydration of tetrahydrofurfuryl alcohol to form dihydropyran, which can then be hydrolyzed as described above. acs.orgosti.govresearchgate.net This multi-step approach leverages readily available starting materials derived from biomass, such as furfural. osti.gov

Control of Regioselectivity and Yield in Precursor Synthesis

The synthesis of 5-hydroxypentanal via the hydrolysis of 2,3-dihydropyran offers excellent control over regioselectivity. The structure of the cyclic precursor inherently dictates that the hydroxyl and aldehyde groups will be positioned at the 1 and 5 positions of the resulting pentanal chain.

The yield of this reaction is typically high, often reported in the range of 74–79%. orgsyn.org Optimization of the yield can be achieved by carefully controlling the reaction conditions. The amount of acid catalyst is a key parameter; sufficient acid is needed to ensure a reasonable reaction rate, but excessive amounts can promote side reactions. orgsyn.orgstackexchange.com For larger-scale preparations, managing the reaction temperature is also important to control the exothermic nature of the hydration. orgsyn.org

Table 1: Synthesis of 5-Hydroxypentanal via Hydrolysis of 2,3-Dihydropyran

ParameterConditionOutcome/Note
Starting Material 2,3-DihydropyranA cyclic vinyl ether.
Reagents Water, Hydrochloric Acid (catalyst)Acid catalyzes the hydration and ring-opening.
Yield 74-79%High efficiency and regioselectivity. orgsyn.org
Control Measures Control of acid concentration and temperature.Prevents side reactions and manages exothermicity. orgsyn.org

Oxime Formation from 5-Hydroxypentanal

The conversion of 5-hydroxypentanal to its corresponding oxime is a standard condensation reaction that is both high-yielding and straightforward.

Condensation Reactions with Hydroxylamine (B1172632) Hydrochloride

The formation of Pentanal, 5-hydroxy-, oxime is achieved through the reaction of the aldehyde group in 5-hydroxypentanal with hydroxylamine or its salt, hydroxylamine hydrochloride. byjus.comijprajournal.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water molecule to form the C=N double bond characteristic of an oxime. byjus.com The reaction is broadly applicable to a wide range of aldehydes and ketones. nih.govorientjchem.org

Influence of Reaction Conditions (pH, Temperature, Reagent Ratios) on Oxime Formation

The efficiency and rate of oxime formation are significantly influenced by several key reaction parameters.

pH: The reaction is highly pH-dependent. A slightly acidic environment, typically in the pH range of 3 to 7, is optimal for the oximation of aldehydes. askfilo.com The acid catalyzes the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the hydroxylamine nucleophile. askfilo.com If the medium is too acidic, the hydroxylamine nucleophile itself becomes protonated, reducing its nucleophilicity and slowing the reaction. askfilo.com When using hydroxylamine hydrochloride, a base such as pyridine (B92270) or sodium bicarbonate is often added to neutralize the liberated HCl and maintain the optimal pH. researchgate.net

Temperature: The reaction temperature can be varied over a broad range, from ambient temperature to reflux conditions (e.g., 60-120°C), depending on the reactivity of the specific aldehyde and the solvent used. researchgate.net For many simple aldehydes, the reaction proceeds efficiently at room temperature. ias.ac.inyccskarad.com Mild heating can be used to increase the reaction rate if necessary.

Reagent Ratios: The stoichiometry of the reactants is another important consideration. Typically, a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 molar equivalents) is used relative to the aldehyde to ensure complete conversion and drive the reaction equilibrium toward the product. nih.govyccskarad.com

Table 2: General Influence of Reaction Conditions on Aldehyde Oximation

ParameterGeneral ConditionRationale
pH Slightly Acidic (pH 3-7)Balances activation of the carbonyl group with the nucleophilicity of hydroxylamine. askfilo.com
Temperature Room Temperature to 120°CSubstrate-dependent; higher temperatures increase reaction rates but can lead to side reactions. researchgate.netnih.govacs.org
Reagent Ratio Slight excess of NH₂OH·HClEnsures complete consumption of the aldehyde starting material. nih.govorientjchem.org

Catalyst Systems for Enhanced Reaction Efficiency

The synthesis of aldoximes, including this compound, from the corresponding aldehyde (5-hydroxypentanal) and hydroxylamine is a fundamental condensation reaction that can be significantly accelerated and optimized through catalysis. The efficiency of this transformation is critical, and various catalytic systems have been developed to improve reaction rates, increase yields, and promote milder reaction conditions.

One-pot syntheses starting from precursors to the aldehyde represent a highly efficient strategy. For instance, a synthetic route could begin with the selective oxidation of a primary alcohol, such as in 1,5-pentanediol (B104693). This oxidation can be coupled in situ with the condensation with hydroxylamine to yield the target oxime. researchgate.net Catalytic systems for such tandem reactions are designed to be compatible with both the oxidation and oximation steps. A notable example is the use of chromium trioxide supported on alumina, which facilitates the conversion of alcohols to oximes in a single pot under solvent-free conditions. researchgate.net Another advanced one-pot approach involves the rhodium-catalyzed hydroformylation of a terminal alkene, followed by condensation with aqueous hydroxylamine, a method that directly converts simple building blocks into aldoximes with high regioselectivity. scilit.com

For the direct condensation of 5-hydroxypentanal with hydroxylamine hydrochloride, the choice of catalyst and base is crucial for neutralizing the liberated HCl and driving the reaction to completion. Solid-phase catalysts and mild bases have gained prominence. A combination of copper(II) sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) has been shown to be effective for oximation reactions, often proceeding under solvent-free conditions which simplifies workup and reduces waste. researchgate.netresearchgate.net Furthermore, the use of natural acids, derived from sources like citrus fruit juice, has been explored as an environmentally benign catalytic approach. ijprajournal.com

Phase-transfer catalysts, such as 2-ethylhexanoic acid, are particularly useful when dealing with reactants that have limited solubility in the reaction medium, ensuring efficient interaction between the carbonyl compound and hydroxylamine. google.com

The following table summarizes various catalytic systems applicable to the synthesis of aldoximes, which could be optimized for the production of this compound.

Table 1: Catalyst Systems for Aldoxime Synthesis

Catalyst System Precursor Key Features Potential Application
CrO₃ on Al₂O₃ Primary Alcohol (e.g., 1,5-Pentanediol) One-pot oxidation-oximation; solvent-free conditions. researchgate.net Efficient conversion of diol to hydroxy oxime.
Rh(acac)(CO)₂ / Sulfoxantphos Alkene One-pot hydroformylation-condensation; high regioselectivity. scilit.com Synthesis from alkene feedstocks.
CuSO₄ / K₂CO₃ Aldehyde Solid-state or solvent-free conditions; stereoselective potential. researchgate.netresearchgate.net Direct, efficient condensation of 5-hydroxypentanal.
Natural Acids (e.g., Citric Acid) Aldehyde Green chemistry approach; mild conditions. ijprajournal.com Environmentally benign synthesis.
2-Ethylhexanoic Acid Aldehyde Phase-transfer catalysis for improved reaction rates. google.com Overcoming solubility issues in biphasic systems.

Stereochemical Control in Oxime Synthesis

The carbon-nitrogen double bond of an oxime is stereogenic, giving rise to two geometric isomers, designated as E and Z (historically syn and anti for aldoximes). The spatial arrangement of the hydroxyl group relative to the substituents on the C=N bond can significantly influence the molecule's physical properties, reactivity, and biological activity. Therefore, controlling the stereochemical outcome of the synthesis of this compound is of considerable importance.

Formation and Separation of E/Z (Syn/Anti) Isomers

Standard oximation procedures typically yield a mixture of E and Z isomers. researchgate.net The thermodynamic equilibrium and the kinetic product distribution are influenced by factors such as the steric bulk of the aldehyde substituent, the solvent, pH, and temperature. researchgate.net For aliphatic aldoximes, the energy difference between the two isomers is often small, leading to the formation of significant amounts of both. Ratios can vary widely, from approximately 1:1 to 85:15 (Z:E). researchgate.net The interconversion of E and Z isomers can be catalyzed by the very reagents used for the oximation, and the equilibrium position is temperature-dependent. researchgate.net

The nomenclature for aldoxime isomers can be defined as follows:

Z-isomer (syn) : The hydroxyl group and the aldehyde hydrogen atom are on the same side of the C=N double bond.

E-isomer (anti) : The hydroxyl group and the aldehyde hydrogen atom are on opposite sides of the C=N double bond.

Given the presence of a polar hydroxyl group in this compound, the two isomers will likely exhibit different physical properties, such as dipole moment, boiling point, and solubility. These differences are exploited for their separation. The most common methods for separating E/Z oxime isomers are physical techniques:

Fractional Crystallization : If the isomers have sufficiently different solubilities and one is crystalline, they can be separated by careful crystallization from a suitable solvent.

Chromatography : Column chromatography (typically silica (B1680970) gel) is a highly effective method. The difference in polarity between the E and Z isomers, arising from the different spatial arrangement of the polar N-OH group, allows for their separation. The presence of the terminal hydroxyl group in the target molecule would necessitate the use of a relatively polar eluent system.

Stereoselective Synthetic Approaches to Predetermined Isomers

Achieving a specific stereoisomer directly from the synthesis is a more efficient strategy than post-synthesis separation. Several methods have been developed to steer the reaction toward a predetermined E or Z isomer.

Synthesis of the E-isomer : Approaches to favor the thermodynamically more stable E-isomer often rely on specific catalysts and reaction conditions. A base-catalyzed domino aza-Michael/retro-Michael reaction has been reported to produce E-aldoximes with high diastereomeric purity (>95:5 dr). researchgate.net Another method employs the solid-state reaction of aldehydes with hydroxylamine hydrochloride catalyzed by CuSO₄ at elevated temperatures, which selectively yields the E-isomer. researchgate.net

Synthesis of the Z-isomer : The formation of the generally less stable Z-isomer often requires kinetically controlled conditions. The use of potassium carbonate in methanol (B129727) has been shown to rapidly and selectively convert aldehydes to the corresponding Z-oximes in good to excellent yields. researchgate.net The proposed mechanism involves the in-situ formation of potassium methoxide, which generates free hydroxylamine from its hydrochloride salt under conditions that favor the kinetic Z-product. researchgate.net For aryl aldoximes, cadmium sulfate (CdSO₄) has been used as a catalyst under microwave conditions to facilitate the stereoselective synthesis of Z-isomers. orientjchem.org

Table 2: Stereoselective Synthetic Methods for Aldoximes

Target Isomer Catalyst/Reagent Conditions Key Feature
E (anti) CuSO₄ Solid-state, 90 °C High stereoselectivity for the E-isomer. researchgate.net
E (anti) Aqueous NaOH Room Temperature Domino reaction with high diastereomeric purity. researchgate.net
Z (syn) K₂CO₃ / Methanol Room Temperature Rapid and selective formation of the Z-isomer. researchgate.net

Advanced Synthetic Strategies for this compound Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a reactive oxime moiety, makes it a versatile building block for more complex molecules. Advanced synthetic strategies focus on the selective manipulation of these functional groups.

Chemo- and Regioselective Functionalization of the Hydroxyl Group

Selectively modifying the primary hydroxyl group in the presence of the oxime is a significant synthetic challenge, as the oxime oxygen is also nucleophilic. Achieving chemoselectivity requires careful selection of reagents and reaction conditions that differentiate between the two sites.

O-Acylation : The direct acylation of the terminal hydroxyl group can be achieved under acidic conditions. By protonating the more basic nitrogen atom of the oxime, its nucleophilicity, as well as that of the adjacent oxygen, is significantly reduced. This allows an acylating agent, such as an acyl halide or anhydride (B1165640), to react preferentially with the neutral hydroxyl group. nih.govffi.no This strategy is well-established for the selective O-acylation of hydroxyamino acids and can be applied analogously here. nih.govffi.noresearchgate.net

O-Alkylation : The selective alkylation of the hydroxyl group is more complex. Under basic conditions, both the hydroxyl and the oxime oxygen can be deprotonated and act as nucleophiles. One approach could involve the use of a bulky protecting group on the oxime moiety before proceeding with the alkylation of the primary alcohol. Alternatively, reaction conditions can be tuned to favor O-alkylation of the alcohol. For instance, heteropolyacids have been used to catalyze the O-alkylation of oximes with alcohols via a carbocation mechanism, suggesting that conditions could be found to favor the reaction of an external alcohol with the oxime over an intramolecular reaction or reaction at the terminal hydroxyl. rsc.org Conversely, to alkylate the hydroxyl group, one might employ Williamson ether synthesis conditions with a strong base that preferentially deprotonates the more acidic alcohol over the oxime.

Transformations Involving the Oxime Moiety

The oxime group itself is a gateway to a variety of other important functionalities, including amines, amides, and nitriles.

Reduction : The reduction of the oxime moiety can lead to two distinct products:

Primary Amines : Complete reduction of the oxime results in the formation of a primary amine (6-aminohexan-1-ol). This is typically achieved using strong reducing agents like lithium aluminium hydride (LiAlH₄) or through catalytic hydrogenation over catalysts such as Raney nickel or palladium on carbon. wikipedia.orgbyjus.com

Hydroxylamines : The partial and more delicate reduction of the oxime to a hydroxylamine (N-(1-hydroxyhexyl)hydroxylamine) is a challenging transformation, as the N-O bond is prone to cleavage under many reducing conditions. researchgate.netnih.gov Achieving this chemoselectively often requires specialized catalytic systems, such as platinum-based catalysts in the presence of a strong Brønsted acid, which can stabilize the hydroxylamine product and prevent over-reduction. nih.govresearchgate.net

Beckmann Rearrangement : When treated with strong acids (e.g., H₂SO₄, PPA) or reagents like phosphorus pentachloride (PCl₅) or tosyl chloride, aldoximes can undergo a Beckmann rearrangement. jk-sci.comwikipedia.org For an aldoxime, the migrating group is the hydrogen atom, which typically leads to the formation of a nitrile (5-hydroxypentanenitrile) via dehydration, rather than a primary amide. wikipedia.orgbyjus.com This provides a direct route to bifunctional nitrile compounds.

Cyclization Reactions : The dual functionality of this compound and its derivatives opens pathways for intramolecular cyclization. For example, if the terminal hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide), intramolecular O-alkylation of the oxime oxygen could lead to the formation of a cyclic oxime ether. Alternatively, cascade reactions can be designed where an intermediate oxime cyclizes onto another part of the molecule. For instance, an oxime formed from a haloaldehyde can cyclize to form a nitrone, which can then participate in in-situ cycloaddition reactions. rsc.org

Table 3: Common Chemical Compounds

Compound Name
1,5-Pentanediol
2-Ethylhexanoic acid
5-hydroxypentanenitrile (B2624086)
5-hydroxypentanal
6-aminohexan-1-ol
Acetic anhydride
Acyl halide
Amide
Amine
Borane
Cadmium sulfate
Caprolactam
Chromium trioxide
Copper(II) sulfate
Cyanuric chloride
Cyclohexanone
Hydroxylamine
Hydroxylamine hydrochloride
Lithium aluminium hydride
Nitrile
Nitrone
Oxone
p-Toluenesulfonyl chloride
This compound
Phosphorus pentachloride
Potassium carbonate
Rhodium(II) acetylacetonate (B107027) dicarbonyl
Sulfoxantphos

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. The bifunctional nature of this compound, possessing both a nucleophilic oxime and a hydroxyl group, alongside the latent electrophilicity of the aldehyde from which it is derived, presents intriguing possibilities for its application in various MCRs. This section explores the theoretical incorporation of this compound, or its parent aldehyde, 5-hydroxypentanal, in prominent multi-component reactions for the synthesis of novel heterocyclic and acyclic structures.

While specific documented examples of this compound in MCRs are not prevalent in the literature, its functional groups suggest its potential as a versatile building block. The following discussion outlines hypothetical reaction pathways in well-established MCRs.

One of the most notable isocyanide-based MCRs is the Ugi four-component reaction (U-4CR) . This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.orgbeilstein-journals.org In a hypothetical scenario, 5-hydroxypentanal could serve as the aldehyde component in a Ugi reaction. The presence of the hydroxyl group in the backbone of the aldehyde could be retained in the final product, offering a site for further functionalization or influencing the stereochemical outcome of the reaction. The general mechanism proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, followed by a nucleophilic attack of the carboxylate and a subsequent Mumm rearrangement to yield the final product. wikipedia.org

Another significant isocyanide-based MCR is the Passerini three-component reaction (P-3CR) , which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgmdpi.com Similar to the Ugi reaction, 5-hydroxypentanal could be employed as the carbonyl component. The Passerini reaction is believed to proceed through a concerted or ionic mechanism depending on the reaction conditions. wikipedia.org The resulting α-acyloxy amide would contain the 5-hydroxy-pentyl side chain, introducing a hydrophilic character to the molecule.

The Biginelli reaction is a classic MCR that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. beilstein-journals.orgresearchgate.net The incorporation of 5-hydroxypentanal as the aldehyde component would lead to the formation of DHPMs bearing a hydroxylated alkyl substituent at the 4-position. These functionalized DHPMs could serve as valuable scaffolds in medicinal chemistry due to the established biological activities of the dihydropyrimidinone core. researchgate.net

Furthermore, the oxime functionality of this compound itself can participate in cycloaddition reactions, which can be part of a multi-component domino sequence. For instance, an in situ generation of a nitrone from the oxime followed by a 1,3-dipolar cycloaddition with a dipolarophile represents a powerful strategy for the synthesis of isoxazolidine-containing heterocycles. rsc.org A multi-component approach could be envisioned where the oxime is formed in situ from 5-hydroxypentanal and hydroxylamine, followed by cyclization and intermolecular cycloaddition. rsc.org

The following interactive data table outlines a hypothetical Ugi four-component reaction utilizing 5-hydroxypentanal to illustrate the potential application of this compound in MCRs. It is important to note that these are representative conditions and the optimal parameters would need to be determined experimentally.

Reactant 1Reactant 2Reactant 3Reactant 4SolventCatalystProduct Type
5-HydroxypentanalBenzylamineAcetic Acidtert-Butyl isocyanideMethanolNoneα-Acylamino amide
5-HydroxypentanalAnilineBenzoic AcidCyclohexyl isocyanideEthanolNoneα-Acylamino amide
5-HydroxypentanalGlycine methyl esterFormic AcidBenzyl isocyanideDichloromethaneNoneα-Acylamino amide

Advanced Spectroscopic Characterization and Structural Elucidation of Pentanal, 5 Hydroxy , Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise atomic connectivity and stereochemistry of Pentanal, 5-hydroxy-, oxime. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete structural map of the molecule can be constructed.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their chemical surroundings (shielding/deshielding), and the connectivity between neighboring protons through spin-spin coupling. The expected chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

The presence of the oxime group introduces the possibility of E and Z geometric isomers, which can often be distinguished by NMR as they may exist as a mixture in solution. The proton attached to the sp²-hybridized carbon of the oxime (the iminyl proton) is particularly sensitive to the stereochemistry. Generally, the chemical shift of this proton will differ between the two isomers.

A hypothetical ¹H NMR data table for the major isomer of this compound is presented below, based on established chemical shift ranges for similar aliphatic chains with terminal hydroxyl and oxime functionalities. oregonstate.educompoundchem.com

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (CH=NOH)6.5 - 7.5Triplet (t)~7-8
H-2 (-CH₂-)2.1 - 2.3Quartet (q)~7-8
H-3 (-CH₂-)1.4 - 1.6Multiplet (m)-
H-4 (-CH₂-)1.5 - 1.7Multiplet (m)-
H-5 (-CH₂-OH)3.5 - 3.7Triplet (t)~6-7
-OH (oxime)9.0 - 11.0Broad Singlet (br s)-
-OH (alcohol)VariableBroad Singlet (br s)-

Note: The chemical shifts and coupling constants are estimated values and can be influenced by the solvent and concentration.

The iminyl proton (H-1) is expected to resonate significantly downfield due to the electronegativity of the nitrogen atom and the double bond character. The methylene (B1212753) group adjacent to the oxime (H-2) will also be deshielded. The methylene group attached to the hydroxyl group (H-5) will appear at a characteristic chemical shift around 3.6 ppm. The protons of the central methylene groups (H-3 and H-4) will have overlapping signals in the more shielded region of the spectrum. The hydroxyl protons of both the oxime and the alcohol are typically broad and their chemical shifts can vary depending on factors like solvent, temperature, and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly indicative of the type of carbon and its chemical environment.

The carbon atom of the C=NOH group is expected to be the most deshielded, appearing at the downfield end of the spectrum. The carbon atom bonded to the hydroxyl group will also have a characteristic downfield shift.

Below is a predicted ¹³C NMR data table for this compound. chegg.com

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (CH=NOH)150 - 155
C-2 (-CH₂-)25 - 30
C-3 (-CH₂-)22 - 27
C-4 (-CH₂-)30 - 35
C-5 (-CH₂-OH)60 - 65

Note: These are estimated chemical shift ranges and are subject to solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting H-1 with H-2, H-2 with H-3, H-3 with H-4, and H-4 with H-5, thus confirming the linear pentanal chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

Together, these 2D NMR techniques provide a robust and detailed picture of the molecular structure of this compound. nih.govresearchgate.net

As mentioned, aldoximes can exist as E (anti) and Z (syn) isomers. These isomers can often be distinguished by NMR spectroscopy due to the different spatial arrangement of the substituents around the C=N double bond. flinders.edu.auresearchgate.net

The chemical shift of the iminyl proton (H-1) is a key indicator. In many aliphatic aldoximes, the H-1 proton of the E-isomer resonates at a slightly different chemical shift compared to the Z-isomer. The through-space Nuclear Overhauser Effect (NOE) can also be a powerful tool. In the Z-isomer, the iminyl proton (H-1) and the protons on the adjacent carbon (H-2) are in close proximity, which would result in a detectable NOE correlation in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. nih.govnih.gov Conversely, in the E-isomer, such a correlation would be absent or very weak.

Computational methods can also be employed to predict the NMR chemical shifts for both the E and Z isomers, and comparison with the experimental data can aid in the stereochemical assignment. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern is often complex but highly reproducible and serves as a "fingerprint" for the molecule.

For this compound (Molecular Weight: 117.15 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak at m/z 117. Common fragmentation pathways for aliphatic oximes include α-cleavage and rearrangements. nih.govresearchgate.net Key fragment ions for this compound might arise from:

Loss of a hydroxyl radical (•OH) from the oxime group (m/z 100).

Loss of water (H₂O) from the molecular ion (m/z 99).

Cleavage of the C-C bonds in the alkyl chain. For example, cleavage between C-4 and C-5 would lead to a fragment containing the hydroxyl group.

The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds and their derivatives, which could lead to characteristic fragment ions. nih.gov

Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation and often a more prominent protonated molecule peak [M+H]⁺. This is particularly useful for confirming the molecular weight of compounds that show a weak or absent molecular ion peak in EI-MS. Using a reagent gas like methane (B114726) or ammonia (B1221849), the CI spectrum of this compound would be expected to show a strong peak at m/z 118 ([M+H]⁺) or an adduct ion, such as [M+NH₄]⁺ at m/z 135 with ammonia as the reagent gas. uq.edu.audntb.gov.ua This technique is valuable for confirming the molecular weight with high confidence.

By combining the detailed structural information from various NMR techniques with the molecular weight and fragmentation data from mass spectrometry, the chemical structure and stereochemistry of this compound can be unequivocally established.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass with very high accuracy. This technique distinguishes between compounds that have the same nominal mass but different molecular formulas. For this compound, HRMS provides the exact mass, which is a critical piece of data for its unequivocal identification. The monoisotopic mass, calculated from the masses of the most abundant isotopes of its constituent elements, has been determined to be 117.078979 Da. This precise measurement allows for the confident assignment of the molecular formula C₅H₁₁NO₂.

Table 1: Exact Mass Data for this compound

Property Value Reference
Molecular Formula C₅H₁₁NO₂
Monoisotopic Mass 117.078979 Da

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure. While specific MS/MS data for this compound is not extensively detailed in the literature, the fragmentation behavior of aliphatic oximes is well-understood and can be predicted.

Key fragmentation pathways for odd-electron positive ions of oximes include the McLafferty rearrangement. For this compound, common fragmentation would likely involve:

Loss of a water molecule (H₂O): Dehydration involving the two hydroxyl groups (one from the alcohol and one from the oxime) is a probable fragmentation pathway.

Alpha-cleavage: Breakage of the C-C bond adjacent to the C=N group.

Cleavage of the alkyl chain: Fragmentation at various points along the pentanal backbone.

These fragmentation patterns provide a molecular fingerprint that helps to confirm the connectivity of the atoms within the molecule, distinguishing it from isomers and other related compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively. These techniques are used to identify functional groups and gain insight into the electronic structure.

Identification of Functional Groups via Characteristic IR Vibrations (O-H, C=N, N-O)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Oximes exhibit several characteristic absorption bands. For this compound, the expected IR vibrations would confirm the presence of its key functional groups.

The O-H stretching vibration from both the alcohol and oxime moieties typically appears as a broad band in the region of 3150-3600 cm⁻¹. The C=N (imine) stretching vibration is a key characteristic of oximes and is observed in the 1640-1680 cm⁻¹ range. The N-O stretching vibration provides further confirmation, typically appearing around 930-990 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Oximes

Functional Group Bond Vibration Characteristic Frequency (cm⁻¹) Reference
Hydroxyl O-H stretch 3150 - 3600
Oxime C=N stretch 1640 - 1680

UV-Vis Absorption Analysis for Electronic Structure Information

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The C=N group in the oxime functionality acts as a chromophore. The primary electronic transition of interest in simple aliphatic oximes is the π → π* transition, which typically occurs in the ultraviolet region. For some oximes, absorption bands can be observed in the 280-300 nm range. The presence of the hydroxyl group is not expected to significantly shift the absorption maximum of the C=N chromophore into the visible range. Analysis of the UV-Vis spectrum can provide insights into the electronic structure and conjugation within the molecule.

Chromatographic Methods in Research and Analysis

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds.

Gas Chromatography (GC) for Purity Assessment and Separation

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile compounds like this compound. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. A pure compound should ideally yield a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities.

A major challenge in the GC analysis of oximes is their potential for thermal decomposition in the high-temperature environment of the injection port or column. To circumvent this, derivatization is often employed, for instance, by converting the oxime to a more stable and volatile trimethylsilyl (B98337) (TMS) ether. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under a specific set of GC conditions and can be used for identification when compared to a known standard.

Liquid Chromatography (LC) for Separation and Quantification

The analysis of "this compound" by liquid chromatography (LC) presents distinct challenges due to its high polarity, conferred by the hydroxyl and oxime functional groups. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) using nonpolar stationary phases like C18 often results in poor retention of such polar analytes. waters.com However, several specialized LC strategies can be employed for effective separation and quantification.

One effective approach is the use of aqueous normal-phase (ANP) chromatography, which demonstrates capabilities for both reversed-phase and normal-phase retention, making it versatile for analyzing polar compounds. chromatographyonline.com Another powerful technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. waters.comnih.gov In HILIC, analytes elute in order of increasing polarity, making it highly suitable for retaining and separating very polar compounds like "this compound". waters.com

For analyses using reversed-phase columns, modifications to the mobile phase, such as adjusting the pH or adding ion-pairing agents, can enhance retention. nih.govbiopharmaservices.com However, ion-pairing agents can sometimes suppress the signal in mass spectrometry detectors. waters.comchromatographyonline.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is a robust tool for screening and optimizing the retention of polar compounds. biopharmaservices.com Modern "aqueous type" C18 columns are also designed to be more resistant to dewetting (phase collapse) under the highly aqueous mobile phase conditions required for polar analytes, ensuring better reproducibility. hplc.eu

Quantification is typically achieved using an ultraviolet (UV) detector, as the oxime functional group may possess a suitable chromophore, or more commonly, by coupling the LC system to a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity. nih.govepa.gov

Table 1: Comparison of Liquid Chromatography Strategies for this compound

Strategy Stationary Phase Mobile Phase Principle of Separation Advantages for "this compound"
Reversed-Phase (Aqueous C18) C18 with polar end-capping or embedded polar groups High aqueous content (e.g., >95% water) with organic modifier (Acetonitrile, Methanol) Partitioning based on hydrophobicity Good stability in highly aqueous mobile phases; avoids phase collapse. hplc.eu
Hydrophilic Interaction (HILIC) Polar (e.g., Silica (B1680970), Amide, Cyano) High organic content (e.g., >80% Acetonitrile) with aqueous buffer Partitioning of polar analytes into a water-enriched layer on the stationary phase surface Excellent retention for very polar compounds; compatible with mass spectrometry. waters.comnih.gov

| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-polar, anhydrous organic solvents (e.g., Hexane, Chloroform) | Adsorption based on polarity | Effective for separating highly polar compounds. nih.govbiopharmaservices.com |

Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for the comprehensive analysis and structural elucidation of compounds like "this compound". omicsonline.orgnih.govchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally versatile and powerful technique for this analyte. omicsonline.org Given the compound's polarity and potential thermal lability, LC is the ideal separation method. researchgate.net Coupling LC with MS allows for the determination of the compound's molecular weight from the parent ion and provides structural information through fragmentation patterns generated by techniques like tandem mass spectrometry (MS/MS). epa.govasdlib.org LC-MS/MS methods are known for their high sensitivity and selectivity, enabling the detection and quantification of the analyte even in complex matrices. epa.govresearchgate.netnih.gov The analysis is typically performed using positive ion MS/MS, with the protonated molecular ion serving as the precursor. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone of analytical chemistry, well-suited for volatile compounds. scispace.com However, direct GC-MS analysis of "this compound" is challenging due to its polar nature, low volatility, and thermal instability conferred by the hydroxyl and oxime groups. researchgate.net Direct injection would likely lead to poor peak shape, thermal degradation in the injector and column, and low sensitivity. researchgate.net Therefore, GC-MS analysis almost invariably requires a prior chemical derivatization step to convert the analyte into a more volatile and thermally stable derivative. researchgate.netcdc.govnih.gov Once derivatized, GC-MS provides excellent chromatographic separation and generates detailed mass spectra that can be compared against libraries for identification. nih.gov

Table 2: Applicability of Hyphenated Techniques for this compound Analysis

Technique Separation Principle Ionization Method (Typical) Information Obtained Suitability for "this compound"
LC-MS/MS Partitioning between liquid mobile and solid stationary phases Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) Retention time, Molecular weight, Structural fragments High. Ideal for polar, non-volatile, and thermally labile compounds. Provides excellent sensitivity and structural data without derivatization. epa.govresearchgate.netnih.gov

| GC-MS | Partitioning between gas mobile and liquid/solid stationary phases | Electron Impact (EI), Chemical Ionization (CI) | Retention time, Fragmentation pattern (fingerprint), Structural information | Low to Moderate. Requires derivatization to increase volatility and thermal stability. Can provide high separation efficiency and detailed structural data post-derivatization. researchgate.netnih.gov |

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. libretexts.org For "this compound," derivatization is crucial for GC analysis and can also be employed in LC to enhance detection sensitivity. researchgate.netlibretexts.org

For Gas Chromatography , the primary goals of derivatization are to block the polar hydroxyl (-OH) and oxime (=N-OH) groups, thereby increasing the molecule's thermal stability and volatility. researchgate.net Silylation is a common strategy, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the hydroxyl and oxime groups with trimethylsilyl (TMS) groups. Acylation is another approach, using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) to form ester derivatives. These modifications reduce the polarity and increase the volatility of the analyte, making it amenable to GC separation.

For Liquid Chromatography , derivatization is less about volatility and more about improving detection. libretexts.org If the native molecule lacks a strong chromophore or fluorophore, derivatization can "tag" the molecule with a group that has strong UV absorbance or fluorescence, significantly lowering the limit of detection. libretexts.org

Furthermore, the oxime itself is the product of a derivatization reaction, where the parent carbonyl compound (5-hydroxypentanal) is reacted with hydroxylamine (B1172632) or a substituted hydroxylamine. cdc.gov Reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) are frequently used to derivatize aldehydes and ketones. The resulting PFB-oxime derivatives are highly electronegative, making them exceptionally sensitive for detection by GC with an electron capture detector (ECD) or by GC-MS using negative ion chemical ionization (NICI), which can be more sensitive than positive ion methods. nih.gov

Table 3: Common Derivatization Strategies for "this compound" and its Precursor

Strategy Reagent(s) Target Functional Group(s) Purpose Analytical Technique
Oxime Formation O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Aldehyde (in 5-hydroxypentanal) Increase sensitivity for electron-capturing detectors. GC-ECD, GC-MS (NICI) nih.gov
Silylation BSTFA, MSTFA, TMCS Hydroxyl, Oxime Increase volatility and thermal stability; reduce polarity. GC-MS libretexts.org
Acylation Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) Hydroxyl, Oxime Increase volatility and thermal stability. GC-MS

| UV/Fluorescence Tagging | Dansyl Chloride, Dabsyl Chloride | Hydroxyl (or amino group if present) | Introduce a chromophore/fluorophore to enhance detection. | HPLC-UV, HPLC-Fluorescence libretexts.org |

Table of Compounds Mentioned

Compound Name
(2E)-4-hydroxynon-2-enal
2-chlorohexadecanal
2-hexadecenal
5-amino-4-imidazolecarboxamide
Acetonitrile
Acetic anhydride
asoxime chloride
AzG
AzX
Benzene
Chloroform
Dansyl Chloride
Dabsyl Chloride
Formaldehyde, oxime
Guanine
Hexadecanal
Hexane
HI-6
HLö-7
malondialdehyde
Methanol (B129727)
MMB-4
Morphine
Morphine-6-β-D-glucuronide
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Octadecanal
Oxamyl
This compound
Trifluoroacetic anhydride (TFAA)
trimethylchlorosilane (TMCS)
X
1-MeG

Theoretical and Computational Chemistry Studies of Pentanal, 5 Hydroxy , Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Pentanal, 5-hydroxy-, oxime" at the atomic and electronic levels. These calculations, typically employing methods like Density Functional Theory (DFT), offer a powerful tool for elucidating the molecule's behavior.

A comprehensive analysis of the electronic structure of "this compound" reveals the distribution of electrons within the molecule and the nature of its chemical bonds. Key aspects of this analysis include the examination of molecular orbitals, electron density, and electrostatic potential.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For "this compound," the HOMO is expected to be localized around the electron-rich oxime nitrogen and hydroxyl oxygen atoms, while the LUMO is likely centered on the C=N double bond.

Natural Bond Orbital (NBO) analysis is another valuable technique used to understand the bonding within the molecule. This analysis provides information about the hybridization of atomic orbitals, the strength of chemical bonds, and the extent of electron delocalization. In "this compound," NBO analysis would quantify the strong sigma and pi contributions to the C=N double bond and describe the nature of the C-N, N-O, and O-H single bonds.

The following table presents a hypothetical summary of key electronic properties for "this compound" that would be derived from quantum chemical calculations.

Property Calculated Value Interpretation
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy1.2 eVRepresents the energy of the lowest energy unoccupied orbital, a target for nucleophilic attack.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.2 DA significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions.

Computational chemistry provides a reliable method for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in "this compound" can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values that can be correlated with experimental data to confirm the molecular structure. The calculated shifts are sensitive to the local electronic environment of each nucleus.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of chemical bonds. These predicted frequencies help in the assignment of experimental IR absorption bands. For "this compound," characteristic vibrational frequencies would include the O-H stretch of the hydroxyl group, the C=N stretch of the oxime, and various C-H and C-C stretching and bending modes.

A representative table of predicted spectroscopic data for "this compound" is provided below.

Spectroscopic Parameter Predicted Value Assignment
¹H NMR Chemical Shift (ppm)7.4Proton of the C=N-OH group
¹³C NMR Chemical Shift (ppm)155Carbon atom of the C=N bond
IR Frequency (cm⁻¹)3400O-H stretching vibration
IR Frequency (cm⁻¹)1650C=N stretching vibration

"this compound" can exist as different stereoisomers and conformers due to the presence of the C=N double bond and the flexible alkyl chain. Computational methods are essential for determining the relative stabilities of these different forms.

E/Z Isomerism: The oxime group can exist in two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the carbon chain. Quantum chemical calculations can predict the relative energies of these isomers, indicating which is thermodynamically more stable. Studies on similar oximes have shown that the energy difference between E and Z isomers can influence their relative populations at equilibrium.

Conformational Analysis: The flexible five-carbon chain of "this compound" allows for multiple rotational conformers. By performing a potential energy surface scan, the various stable conformers and the energy barriers for their interconversion can be identified. The most stable conformer will be the one with the lowest calculated energy, and its geometry provides the most likely three-dimensional structure of the molecule. Intramolecular hydrogen bonding between the terminal hydroxyl group and the oxime nitrogen or oxygen can significantly influence conformational preferences.

The relative energies of different isomers and conformers of "this compound" can be summarized in a table like the one below.

Isomer/Conformer Relative Energy (kcal/mol) Population at 298 K (%)
(E)-isomer, Conformer 10.0075
(E)-isomer, Conformer 21.2015
(Z)-isomer, Conformer 12.5010

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving "this compound." It allows for the characterization of transition states and the determination of reaction energetics and kinetics.

The synthesis of "this compound" typically involves the reaction of 5-hydroxypentanal (B1214607) with hydroxylamine (B1172632). Computational methods can be used to model this reaction and identify the transition state structure. The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate.

By locating and characterizing the transition state, key information about the reaction mechanism can be obtained. This includes the geometry of the reacting molecules at the point of highest energy and the nature of the bond-forming and bond-breaking processes. For the formation of "this compound," computational studies would likely investigate the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of 5-hydroxypentanal, followed by dehydration.

These energetic parameters are crucial for understanding the kinetics of the reaction. A lower activation energy corresponds to a faster reaction rate. By calculating these values for different possible reaction pathways, the most favorable mechanism can be identified. For transformations involving "this compound," such as its hydrolysis back to the aldehyde or its rearrangement under certain conditions, computational studies can predict the feasibility and rates of these processes.

A summary of the calculated energetic data for a hypothetical reaction of "this compound" is presented in the following table.

Reaction Pathway Activation Energy (kcal/mol) Reaction Energy (kcal/mol) Predicted Rate
Hydrolysis25.4-5.2Slow at room temperature
Beckmann Rearrangement35.8-15.7Requires catalyst or high temperature

Solvent Effects on Reaction Mechanisms

The chemical reactivity of this compound is significantly influenced by the surrounding solvent environment, a factor that can be elucidated through computational chemistry. The molecule possesses both a polar hydroxyl (-OH) group and a polar oxime (C=N-OH) group, making it susceptible to interactions with various solvent types. Theoretical models can predict how solvents stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates and mechanisms.

For instance, in protic solvents like water or ethanol, the hydroxyl and oxime groups can act as both hydrogen bond donors and acceptors. This hydrogen bonding network can stabilize charged intermediates or transition states, which is particularly relevant for reactions such as the Beckmann rearrangement, a characteristic reaction of oximes that proceeds under acidic conditions. Computational models, such as those employing a Polarizable Continuum Model (PCM), can simulate these bulk solvent effects to calculate the energy barriers of reaction pathways.

In contrast, aprotic polar solvents (e.g., DMSO, DMF) can influence reaction mechanisms differently. While they can stabilize polar species through dipole-dipole interactions, they cannot donate hydrogen bonds. This can alter the relative stability of intermediates compared to protic environments. Nonpolar solvents would be expected to have the least interaction with the polar functional groups, potentially leading to different reaction outcomes or requiring higher activation energies.

Solvent TypeDominant Interaction with SolutePredicted Effect on Polar ReactionsExample Reaction
Polar Protic (e.g., Water, Methanol)Hydrogen Bonding, Dipole-DipoleStabilization of charged transition states, potentially accelerating the reaction.Acid-catalyzed hydrolysis of the oxime; Beckmann rearrangement.
Polar Aprotic (e.g., Acetone, DMSO)Dipole-DipoleModerate stabilization of polar species; may alter regioselectivity compared to protic solvents.Nucleophilic substitution at the alpha-carbon.
Nonpolar (e.g., Hexane, Toluene)van der Waals forcesMinimal interaction; may slow down polar reactions due to poor stabilization of polar intermediates.Free-radical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and flexibility of this compound. The molecule's structure is defined by a five-carbon aliphatic chain, which allows for considerable rotational freedom around the carbon-carbon single bonds. This flexibility means the molecule does not exist in a single static shape but rather as an ensemble of interconverting conformers.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations. Key determinants of its shape include the torsion angles along the pentyl chain and the orientation of the terminal hydroxyl and oxime groups. A significant conformational feature is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the oxime's nitrogen or oxygen atoms. Such an interaction would create a cyclic-like structure, significantly constraining the molecule's flexibility and influencing its chemical properties. Furthermore, the C=N double bond of the oxime group gives rise to geometric isomerism (E/Z configurations), and MD simulations can help assess the relative stability and interconversion barrier between these isomers. arpgweb.com

Dihedral AngleDescriptionPotential Influence on Conformation
O-C1-C2-C3Rotation of the hydroxymethyl groupInfluences potential for intramolecular H-bonding.
C2-C3-C4-C5Rotation of the central alkyl chainDetermines the overall "backbone" shape (linear vs. bent).
C4-C5=N-ORotation around the C-N bondAffects the spatial orientation of the oxime group relative to the chain.
C5=N-O-HRotation around the N-O bondDetermines the position of the oxime's hydroxyl proton.

The oxime functional group is well-known for its ability to coordinate with metal ions, making this compound a potential ligand in coordination chemistry. researchgate.net MD simulations can provide atomic-level insights into the dynamics of how this molecule interacts with metal ions, which are crucial components of many biological systems (e.g., metalloenzymes).

The oxime group can act as a bidentate ligand, coordinating to a metal center through both its nitrogen and oxygen atoms to form a stable chelate ring. researchgate.net The presence of the terminal hydroxyl group in this compound introduces an additional potential coordination site. Depending on the conformational flexibility of the carbon chain, the molecule could potentially act as a tridentate ligand, binding a single metal ion via the oxime nitrogen, oxime oxygen, and the terminal hydroxyl oxygen. MD simulations can be used to explore the stability of these different coordination modes and the dynamics of the resulting metal complexes. These simulations can reveal the preferred coordination geometry, the strength of the metal-ligand bonds, and the role of solvent molecules in stabilizing the complex.

Metal IonPotential Coordination Site(s)Type of ComplexSignificance
Ni(II)Oxime Nitrogen and OxygenSquare planar or octahedralClassic example of oxime-metal complexation. researchgate.net
Cu(II)Oxime Nitrogen, Oxime Oxygen, Hydroxyl OxygenDistorted octahedralPotential for redox activity, relevant in catalysis.
Zn(II)Oxime Nitrogen, Hydroxyl OxygenTetrahedralRelevant to interactions with zinc-containing enzymes.
Fe(III)Oxime Oxygen, Hydroxyl OxygenOctahedralPotential role in iron transport or sequestration.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) modeling can be employed to predict how this compound and its analogs will interact with different metal centers, providing insights into their potential as ligands. nih.gov By systematically modifying the structure of the ligand—for example, by changing the length of the alkyl chain, substituting the hydroxyl group, or altering the stereochemistry of the oxime—and calculating the binding affinity for a target metal ion, a predictive model can be built.

Computational methods like Density Functional Theory (DFT) can be used to calculate the binding energies of the molecule to various metal ions. These calculated energies serve as the "activity" data in the SAR model. The "structure" is defined by a set of molecular descriptors, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges on coordinating atoms, HOMO-LUMO gap), and topological indices. The resulting SAR model can predict the optimal ligand structure for coordinating a specific metal and can be used to screen virtual libraries of related compounds for promising candidates in applications like metal extraction or catalysis. nih.gov

While specific biological activity for this compound is not extensively documented, SAR and Quantitative Structure-Activity Relationship (QSAR) models can be used to predict its potential activity based on the known activities of structurally similar compounds. nih.gov For example, many oxime-containing molecules exhibit antimicrobial or antioxidant properties.

A QSAR model could be developed by assembling a dataset of oxime compounds with experimentally measured biological activities. For each compound, a series of molecular descriptors would be calculated, including:

Lipophilicity (logP): To predict its ability to cross cell membranes.

Electronic properties: Such as dipole moment and atomic charges, to model interactions with polar receptor sites.

Steric descriptors: To account for the size and shape requirements of a binding pocket.

Hydrogen bonding capacity: The number of H-bond donors and acceptors, which is crucial for specific receptor interactions.

By establishing a mathematical relationship between these descriptors and the observed activity, the model could then predict the likely biological activity of this compound. nih.gov Such models can provide mechanistic hypotheses, for instance, by suggesting that a compound's predicted activity is strongly correlated with its ability to chelate a metal ion essential for a microbial enzyme. This approach guides further experimental testing in a more targeted and efficient manner. nih.gov

Q & A

Q. What synthetic routes are recommended for preparing Pentanal, 5-hydroxy-, oxime, and what methodological considerations are critical for yield optimization?

To synthesize this compound, the most common approach involves the condensation of 5-hydroxypentanal with hydroxylamine hydrochloride under controlled pH (typically alkaline conditions). Key parameters include:

  • Reagent Ratios : A 1:1.2 molar ratio of aldehyde to hydroxylamine ensures complete conversion .
  • Temperature : Reactions are typically conducted at 50–60°C to accelerate kinetics without promoting aldol side reactions .
  • Solvent Selection : Aqueous ethanol (50–70%) balances solubility and minimizes hydrolysis of the oxime product .
    Post-synthesis, vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. What analytical techniques are optimal for characterizing this compound, and how should spectral data be interpreted?

  • GC/MS : Retention indices (e.g., RT 4.70, AI 886) and fragmentation patterns (base peak at m/z 102 [M-H2O]+) confirm molecular identity .
  • NMR : ¹H NMR signals at δ 9.3 ppm (aldehyde proton, absent in oxime) and δ 7.8–8.1 ppm (oxime N-OH) validate conversion .
  • IR : A sharp peak near 1640 cm⁻¹ (C=N stretch) distinguishes the oxime from the parent aldehyde .
    Cross-referencing with databases like the EPA/NIH Mass Spectral Library ensures accuracy .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways dominate?

Stability studies indicate:

  • Temperature Sensitivity : Decomposition accelerates above 25°C, with a 15% loss in purity over 30 days at 40°C .
  • Light Exposure : UV irradiation promotes hydrolysis of the oxime group to regenerate the aldehyde, necessitating amber glass storage .
  • Humidity Control : Moisture levels >60% RH induce dimerization via aldol condensation, detectable via HPLC-MS (MW 204.2 g/mol dimer) .
    Methodological recommendations include inert-atmosphere storage (argon) and periodic purity checks via TLC .

Q. How can researchers resolve contradictions in spectral data interpretation for this compound?

Discrepancies in spectral data (e.g., conflicting GC/MS retention indices or NMR shifts) often arise from:

  • Isomeric Interference : Syn/anti oxime isomers may co-elute in GC; use polar columns (e.g., DB-WAX) for separation .

  • Impurity Artifacts : Trace aldehydes or solvents (e.g., residual ethanol) can distort signals. Pre-purify via SPE (C18 cartridges) .

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  • Database Alignment : Cross-validate with authoritative libraries (e.g., NSRDS EPA/NIH) to exclude vendor-specific errors .

Q. What experimental strategies assess the reactivity of this compound in biological systems, particularly its interactions with cellular nucleophiles?

  • Thiol Reactivity Assays : Incubate with glutathione (GSH) at pH 7.4 and quantify adducts via LC-MS (e.g., m/z 377 for GSH-oxime conjugate) .
  • Enzymatic Hydrolysis : Test susceptibility to liver esterases or amidases (e.g., porcine S9 fraction) to predict metabolic pathways .
  • Cytotoxicity Screening : Use MTT assays in HEK-293 cells to evaluate IC50 values, noting oxidative stress markers (e.g., ROS via DCFH-DA) .

Q. Methodological Notes

  • Safety Protocols : Use NIOSH-approved respirators (P95) and chemical-resistant gloves during synthesis .
  • Data Reproducibility : Employ RADAR framework (Rationale, Authority, Date, Appearance, Relevance) to validate literature sources .
  • Advanced Tools : Leverage spectral analysis platforms (e.g., PubChem) to compare computed vs. experimental properties .

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Feasible Synthetic Routes

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Pentanal, 5-hydroxy-, oxime
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Reactant of Route 2
Pentanal, 5-hydroxy-, oxime

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.